5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
Overview
Description
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives are known to exhibit a broad range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more . These activities suggest that the compound interacts with its targets, leading to changes in cellular function.
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .
Preparation Methods
The synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by the addition of 5-chloro-2-nitrobenzoyl chloride . The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and acetone, as well as catalysts like palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives .
Scientific Research Applications
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be compared with other similar compounds such as:
2-Mercapto-5-nitro-1,3-benzoxazole: Known for its strong anthelmintic activity.
2-Mercapto-5-chloro-1,3-benzothiazole: Exhibits antifungal activity against Candida species.
2-Mercapto-1,3-benzothiol: Shows inhibitory effects against thyroid peroxidase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-chloro-7-nitro-3H-1,3-benzoxazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3S/c8-3-1-4-6(13-7(14)9-4)5(2-3)10(11)12/h1-2H,(H,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXNEWOKLZIMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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